molecular formula C15H15NO2 B13385784 Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]-

Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]-

Cat. No.: B13385784
M. Wt: 241.28 g/mol
InChI Key: JZUOCQXDQFRPAF-CQSZACIVSA-N
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Description

Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]-: is an organic compound with the chemical formula C15H15NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-hydroxy-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- typically involves the reaction of benzoyl chloride with (S)-2-amino-2-phenylethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming a ketone derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative by reducing the amide group.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
  • Used in the development of bioactive compounds with potential therapeutic applications.

Medicine:

  • Explored for its potential as a drug candidate due to its structural similarity to other bioactive benzamide derivatives.
  • Studied for its potential anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the synthesis of specialty chemicals and pharmaceuticals.
  • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and amide functionality allow it to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    Benzamide: The parent compound, which lacks the 2-hydroxy-2-phenylethyl substitution.

    N-(2-Hydroxyethyl)benzamide: A similar compound with a 2-hydroxyethyl group instead of the 2-hydroxy-2-phenylethyl group.

    N-(2-Phenylethyl)benzamide: A compound with a 2-phenylethyl group instead of the 2-hydroxy-2-phenylethyl group.

Uniqueness: Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]- is unique due to the presence of both the hydroxyl and phenylethyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the phenylethyl group provides additional hydrophobic interactions and potential binding sites for biological targets. This combination of features makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[(2S)-2-hydroxy-2-phenylethyl]benzamide

InChI

InChI=1S/C15H15NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18)/t14-/m1/s1

InChI Key

JZUOCQXDQFRPAF-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CNC(=O)C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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